2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one
Description
Properties
IUPAC Name |
2-amino-6,7-dihydro-5H-1,3-benzoxazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACJDTYTFXSMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936355-29-1 | |
| Record name | 2-amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one typically involves the reaction of benzylamine with thionyl chloride or sulfonyl chloride under heating or concentration conditions . Another method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo-1-selenophene-3-carbonitrile with ethylenediamine in the presence of a catalytic amount of carbon disulfide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is available for pharmaceutical testing and research purposes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include ethylenediamine, carbon disulfide, triethyl orthoformate, benzaldehyde, and phenyl isothiocyanate .
Major Products Formed
The major products formed from these reactions include tetracyclic imidazobenzoselenophenopyrimidine derivatives and fused benzoselenophenopyrimidine systems .
Scientific Research Applications
2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one is a heterocyclic organic compound featuring a benzoxazole core and a tetrahydro structure. Its molecular formula is and it has a molecular weight of approximately 154.17 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is an amino-benzoxazole derivative, displaying properties typical of nitrogen-containing heterocycles, which often exhibit significant biological activity.
Scientific Research Applications
This compound has applications in medicinal chemistry and pharmacology. It acts as a gamma-aminobutyric acid (GABA) uptake inhibitor, enhancing GABA availability in the synaptic cleft. This mechanism suggests potential applications in treating neurological disorders by reducing neuronal excitability and preventing seizures.
Interaction studies of this compound focus on its binding affinity to neurotransmitter receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its efficacy in clinical applications.
| Application | Description |
|---|---|
| GABA Uptake Inhibition | Enhances GABA availability in the synaptic cleft, suggesting potential applications in treating neurological disorders by reducing neuronal excitability and preventing seizures. |
| Medicinal Chemistry | Used in synthesizing various derivatives for potential therapeutic applications. Reactions can yield diverse compounds, depending on specific conditions and reagents. |
| Pharmacological Research | Utilized in interaction studies to understand its binding affinity to neurotransmitter receptors and enzymes involved in metabolic pathways, crucial for elucidating its therapeutic potential. |
| Antimicrobial/Anticancer research | Compounds within its class may exhibit antimicrobial or anticancer properties due to their ability to interfere with specific cellular processes. |
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one with structurally or functionally related heterocycles:
Structural Comparison
- Core Heterocycles: The target compound features a benzoxazole ring fused to a partially saturated cyclohexenone. In contrast, pyrimidine derivatives (e.g., 2-amino-4,6-dichloropyrimidines) lack fused rings but exhibit planar aromatic systems . Thiophene analogs (e.g., tetrahydrobenzo[b]thiophenes) replace oxygen with sulfur, altering electronic properties and reactivity .
- Substituent Effects: Chloro or fluoro substituents (e.g., in dichloropyrimidines) enhance bioactivity, as seen in their potent NO inhibition. The amino group in the target compound may similarly influence hydrogen bonding or interactions with biological targets .
Biological Activity
2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one (CAS Number: 1936355-29-1) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 152.15 g/mol. The compound exhibits unique structural characteristics that contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 1936355-29-1 |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, azomethine derivatives synthesized from this compound demonstrated cytostatic activity against various cancer cell lines. These derivatives were found to inhibit cell proliferation and induce apoptosis in vitro .
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The most potent derivative exhibited an IC50 value of 5.24 µM against A549 cells, indicating strong anticancer potential .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Table: Antimicrobial Activity of Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 32 µg/mL |
| Derivative B | Escherichia coli | 16 µg/mL |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound has shown promise in anti-inflammatory applications. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Synthesis and Analysis
The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines under controlled conditions. High-performance liquid chromatography (HPLC) is often employed to analyze the purity and structure of the synthesized compounds .
Q & A
Q. What are the optimal synthetic routes for 2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one, considering yield and purity?
Answer: A common synthetic approach involves refluxing precursor hydrazides in polar aprotic solvents like DMSO, followed by distillation under reduced pressure and crystallization (e.g., water-ethanol mixtures). For example, analogous heterocyclic compounds have been synthesized via 18-hour reflux in DMSO, achieving 65% yield after purification . Key variables include reaction time, solvent choice, and acid catalysis (e.g., glacial acetic acid for Schiff base formation). Purity can be enhanced by iterative recrystallization and vacuum drying.
Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?
Answer:
- NMR Spectroscopy: H and C NMR are critical for confirming the benzoxazole core and amino group positioning. For structurally similar compounds, H NMR peaks between δ 6.5–7.5 ppm indicate aromatic protons, while δ 2.0–4.0 ppm corresponds to tetrahydro ring protons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular ion peaks and fragmentation patterns.
- FT-IR: Absorption bands near 1650–1700 cm confirm carbonyl groups, while 3200–3400 cm indicates NH stretches .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Storage: Classify as a combustible solid (WGK 3) and store in a cool, dry environment away from oxidizers .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods during synthesis.
- Waste Disposal: Follow institutional guidelines for halogenated organic waste due to potential chlorine byproducts .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?
Answer: Mechanistic studies require kinetic monitoring (e.g., via in situ FT-IR or HPLC) and isotopic labeling. For example, acid-catalyzed reactions (e.g., with glacial acetic acid) may proceed via imine intermediates, while base catalysis could favor ring-opening pathways. Computational methods like DFT can model transition states and activation energies .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
- Docking Studies: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), leveraging PubChem-derived structural data (InChIKey: LESDEDRQHWMSDC-UHFFFAOYSA-N) .
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. For instance, the carbonyl group at position 4 is a likely site for nucleophilic attack .
Q. What analytical strategies resolve contradictions in reported biological activity data?
Answer:
- Purity Verification: Cross-validate using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Discrepancies in antimicrobial assays may arise from impurities or solvent effects .
- Dose-Response Curves: Use standardized protocols (e.g., CLSI guidelines) to minimize variability. Replicate studies with independent synthetic batches to confirm activity .
Q. How can regioselective functionalization of the benzoxazole ring be achieved?
Answer: Directing groups (e.g., amino or carbonyl) can control electrophilic substitution. For example, bromination at position 6 can be achieved using NBS in DMF under inert atmospheres. Monitor regioselectivity via H NMR and X-ray crystallography .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMSO | Enhances cyclization | |
| Reaction Time | 18 hours (reflux) | Maximizes conversion | |
| Crystallization Solvent | Water-Ethanol (1:1) | Improves crystal purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
